molecular formula C18H19FN6O2S B6542654 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine CAS No. 1040641-02-8

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine

Cat. No. B6542654
CAS RN: 1040641-02-8
M. Wt: 402.4 g/mol
InChI Key: VIHRAKPJXPUASC-UHFFFAOYSA-N
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Description

The compound “1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of such compounds involves several steps. The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives. The synthetic design for 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine involves primarily four routes . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4 H -1,2,4-triazole-5-thiols .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a five-membered triazole ring fused with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are complex and involve multiple steps. For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .

Scientific Research Applications

Anticancer Activity

Compounds with similar structures have shown potential as anticancer agents . For instance, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated diverse pharmacological activities, including anticancer effects . Similarly, certain 1,2,3-triazole-fused pyrazines and pyridazines have been used in medicinal chemistry for c-Met inhibition, a therapeutic target in cancer treatment .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . The ability to inhibit the growth of harmful microorganisms makes these compounds potentially useful in the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory activities of these compounds make them potential candidates for pain and inflammation management .

Antioxidant Activity

These compounds have shown antioxidant activity, which could be beneficial in managing diseases caused by oxidative stress .

Antiviral Activity

Some of these compounds have demonstrated antiviral properties, indicating potential use in the treatment of viral infections .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential applications in numerous therapeutic areas .

Antitubercular Agents

Some derivatives have shown potential as antitubercular agents , which could be significant in the fight against tuberculosis.

Use in Polymer Science

Compounds with similar structures have been incorporated into polymers for use in solar cells . This suggests potential applications in the field of materials science and renewable energy .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . It could also involve further optimization of the synthetic routes and exploration of new synthetic approaches .

properties

IUPAC Name

3-cyclopropyl-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c19-14-2-1-3-15(12-14)28(26,27)24-10-8-23(9-11-24)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHRAKPJXPUASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine

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